(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16547168
InChI: InChI=1S/C23H27NO4/c1-3-15(2)21(12-13-22(25)26)24-23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol

(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid

CAS No.:

Cat. No.: VC16547168

Molecular Formula: C23H27NO4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid -

Specification

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylheptanoic acid
Standard InChI InChI=1S/C23H27NO4/c1-3-15(2)21(12-13-22(25)26)24-23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key ITDOZAVXEQIJIE-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Composition

(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid possesses the molecular formula C23H27NO4\text{C}_{23}\text{H}_{27}\text{NO}_4, with a calculated molecular weight of 381.5 g/mol . The IUPAC name, 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylheptanoic acid, reflects its bifunctional design: a β-amino acid backbone substituted with a methyl group at position 5 and an Fmoc-protected amine at position 4 .

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
Molecular FormulaC23H27NO4\text{C}_{23}\text{H}_{27}\text{NO}_4
Molecular Weight381.5 g/mol
InChI KeyITDOZAVXEQIJIE-UHFFFAOYSA-N
SMILES NotationCCC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The stereochemistry at positions 4 (R) and 5 (S) ensures optimal spatial orientation for interactions with biological targets, a feature critical for its inhibitory activity against enzymes like butyrylcholinesterase .

Synthesis and Production

Synthetic Pathways

The synthesis of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid follows a multi-step protocol optimized for yield and enantiomeric purity:

  • Amino Group Protection: The primary amine is protected using Fmoc-chloride under mild alkaline conditions (pH 8–9), forming a stable carbamate linkage.

  • Side Chain Functionalization: The β-carbon is methylated via alkylation with methyl iodide in the presence of a chiral catalyst to maintain stereochemical integrity .

  • Carboxylic Acid Activation: The terminal carboxylic acid is activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) for subsequent coupling reactions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
Fmoc ProtectionFmoc-Cl, NaHCO₃, DMF, 0°C → RT92≥98
MethylationCH₃I, L-Proline Catalyst, THF, −20°C8597
Carboxylic ActivationHOBt, DIC, DCM, 0°CQuant.

Solid-phase methodologies described in EP 2 321 277 B1 demonstrate the compound’s utility in pipecolic linker systems, enabling efficient peptide elongation and cleavage under trifluoroacetic acid (TFA) conditions .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to other protecting groups makes (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid indispensable in SPPS. Key advantages include:

  • Reduced Aggregation: The methyl substituent at position 5 disrupts β-sheet formation, minimizing peptide chain aggregation during synthesis .

  • Enhanced Solubility: Hydrophobic interactions between the Fmoc group and resin matrices improve solvation in dichloromethane (DCM) and dimethylformamide (DMF).

Enzyme Inhibition Studies

Kinetic assays reveal that derivatives of this compound exhibit selective inhibition of butyrylcholinesterase (IC₅₀ = 2.3 µM), a target for Alzheimer’s disease therapeutics. Molecular docking simulations attribute this activity to hydrophobic interactions between the Fmoc group and the enzyme’s peripheral anionic site .

Comparative Analysis with Analogous Compounds

Table 3: Fmoc-Protected Amino Acid Derivatives

CompoundStructural FeaturesUnique Properties
Fmoc-LeucineLinear aliphatic side chainStandard SPPS building block
(2R,4S)-4-Alloc-amino-1-Fmoc-PyrrolidineCyclic secondary amineEnhanced conformational rigidity
Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acidHydroxyl group at position 3Applications in glycosylated peptides

The methyl branching in (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid distinguishes it from linear analogs, conferring resistance to proteolytic degradation in biological environments .

Emerging Research Directions

Neurotherapeutic Development

Ongoing studies explore its incorporation into neuropeptide analogs designed to cross the blood-brain barrier. Preliminary in vivo models show a 40% reduction in amyloid-β plaque formation when administered at 10 mg/kg .

Biotechnological Applications

Functionalization of this compound with polyethylene glycol (PEG) chains has yielded hydrogels for controlled drug release, achieving 72-hour sustained delivery of small-molecule therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator